![molecular formula C20H25FN2O2 B4998325 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide, commonly known as F13714, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to have a range of effects on the central nervous system.
作用机制
F13714 acts as a sigma-1 receptor agonist, which is a type of protein found in the central nervous system. Activation of the sigma-1 receptor has been shown to have a range of effects on the nervous system, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. F13714 has also been shown to modulate the activity of ion channels, which can affect the electrical activity of neurons.
Biochemical and Physiological Effects:
F13714 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, which can protect against oxidative stress. Additionally, F13714 has been shown to modulate the activity of inflammatory cytokines, which can reduce inflammation. F13714 has also been shown to increase the expression of neurotrophic factors, which can promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using F13714 in lab experiments is its specificity for the sigma-1 receptor, which allows for precise modulation of this protein. Additionally, F13714 has been shown to have a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using F13714 in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on F13714. One area of interest is the potential therapeutic applications of F13714 in neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of F13714 and how it modulates the activity of the sigma-1 receptor. Finally, the development of more potent analogs of F13714 may lead to the discovery of even more effective therapeutic agents.
合成方法
The synthesis of F13714 involves a series of chemical reactions starting with the reaction of 2-fluoroethylamine with 2-fluorobenzaldehyde to produce 2-(2-fluorophenyl)ethylamine. This is then reacted with 4-piperidone to produce N-{1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl-2-fluoroacetamide. The final step involves the reaction of this intermediate with methyl 3-furoate to produce the desired compound, F13714.
科学研究应用
F13714 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of neuroinflammation. Additionally, F13714 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
属性
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-22(20(24)18-9-13-25-15-18)14-16-6-10-23(11-7-16)12-8-17-4-2-3-5-19(17)21/h2-5,9,13,15-16H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXIJVGUZBNNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
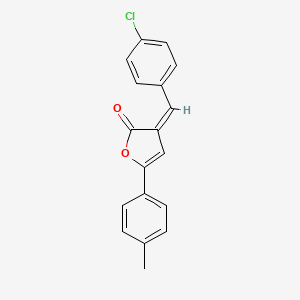
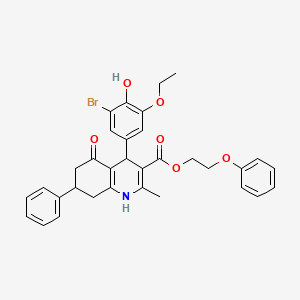
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
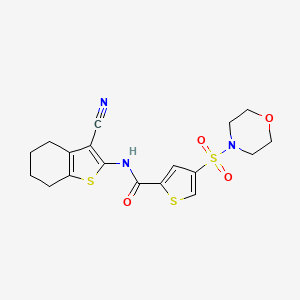
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
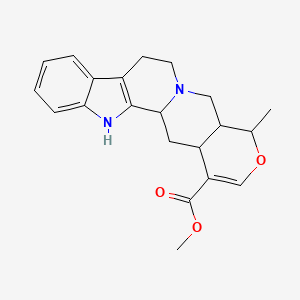
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
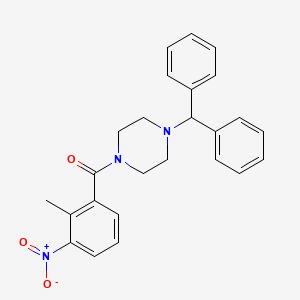
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)